2,4,6-Trifluoro-3-isopropoxybenzoic acid
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Overview
Description
2,4,6-Trifluoro-3-isopropoxybenzoic acid is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is characterized by the presence of three fluorine atoms and an isopropoxy group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 2,4,6-Trifluoro-3-isopropoxybenzoic acid involves several steps. One common method starts with 2,4,6-trifluoro-3,5-dichlorobenzoic acid as the precursor. The synthetic route includes the following steps :
Reactants: 90 grams of 2,4,6-trifluoro-3,5-dichlorobenzoic acid, 540 grams of water, 33 grams of magnesium oxide, and 0.9 grams of 10% wet palladium-carbon.
Reaction Conditions: The mixture is placed in a 1-liter pressure-resistant reactor. The gas is replaced with nitrogen three times, followed by hydrogen five times. The internal pressure is controlled to 0.8-0.9 MPa using hydrogen, and the temperature is increased to 80-85°C for 10 hours.
Post-Reaction: After the reaction, the system is cooled to room temperature, and the pressure is released. The reaction liquid is filtered, and the filtrate is adjusted to pH 1-2 with 20% hydrobromic acid solution. The filter cake is rinsed and dried to obtain this compound with a yield of 97.3% and a purity of 99.1%.
Chemical Reactions Analysis
2,4,6-Trifluoro-3-isopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzoic acid core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Trifluoro-3-isopropoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoro-3-isopropoxybenzoic acid depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and bioavailability. The isopropoxy group can influence the compound’s solubility and reactivity. The molecular targets and pathways involved vary based on the specific use of the compound in research or industry.
Comparison with Similar Compounds
2,4,6-Trifluoro-3-isopropoxybenzoic acid can be compared with other fluorinated benzoic acids, such as:
2,4,6-Trifluorobenzoic acid: This compound lacks the isopropoxy group and has different chemical properties and applications.
2,4,5-Trifluoro-3-methoxybenzoic acid: This compound has a methoxy group instead of an isopropoxy group, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the isopropoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H9F3O3 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
2,4,6-trifluoro-3-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H9F3O3/c1-4(2)16-9-6(12)3-5(11)7(8(9)13)10(14)15/h3-4H,1-2H3,(H,14,15) |
InChI Key |
LRIIMMVHJNWRES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1F)C(=O)O)F)F |
Origin of Product |
United States |
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